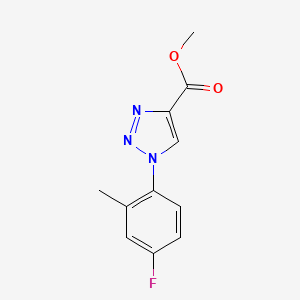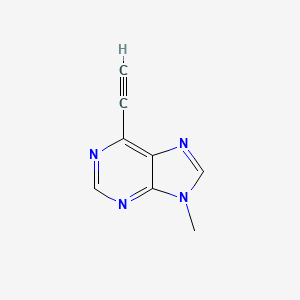![molecular formula C15H17N3O2S B6416838 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide CAS No. 93898-52-3](/img/structure/B6416838.png)
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide
Übersicht
Beschreibung
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide (4-DMABS) is an organic compound that has been studied for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2020, and has been the subject of numerous studies since then. 4-DMABS has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to have a variety of potential applications in scientific research. It has been studied as a potential inhibitor of matrix metalloproteinases (MMPs) and as a potential inhibitor of histone deacetylase (HDAC). Additionally, it has been studied as a potential anti-inflammatory agent and as a potential anti-cancer agent.
Wirkmechanismus
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to act as an inhibitor of MMPs and HDAC. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to inhibit their activity. HDACs are enzymes that are involved in the regulation of gene expression, and 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to inhibit their activity as well. Additionally, 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines, and as an anti-cancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on MMPs and HDACs, it has been found to act as an anti-inflammatory agent by inhibiting the production of inflammatory cytokines. Additionally, it has been found to act as an anti-cancer agent by inducing apoptosis in cancer cells. Furthermore, it has been found to have antioxidant and neuroprotective properties, and to have the potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high purity, which allows for accurate and reproducible results. Additionally, it has a relatively low cost, which makes it an attractive option for researchers on a budget. However, one of the main limitations is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide in scientific research. One potential direction is the development of new inhibitors of MMPs and HDACs. Additionally, 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide could be studied further as an anti-inflammatory agent and as an anti-cancer agent. Furthermore, it could be studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be studied further for its potential antioxidant and neuroprotective properties.
Synthesemethoden
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-dimethylaminobenzene-1-sulfonamide with ethylchloroformate in the presence of triethylamine. This reaction produces the corresponding ethyl ester, which can then be hydrolyzed to produce 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide. This synthesis method is relatively simple and efficient, and has been found to produce high yields of 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide.
Eigenschaften
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQGWPGFHHBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | |
CAS RN |
93898-52-3, 1089307-13-0 | |
| Record name | 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC209929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)



![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)

![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)


![8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416854.png)
![5,9-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6416856.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416863.png)